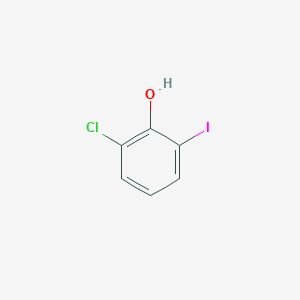

2-Chloro-6-iodophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClIO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQFHAEFUBKAIAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50466970 | |

| Record name | 2-Chloro-6-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28177-52-8 | |

| Record name | 2-Chloro-6-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties of 2-Chloro-6-iodophenol

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-6-iodophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a disubstituted phenol characterized by the presence of both a chlorine and an iodine atom ortho to the hydroxyl group. This unique substitution pattern imparts a distinct set of chemical and physical properties that make it a valuable, albeit specialized, reagent and building block in synthetic chemistry. The presence of three different functional groups—a hydroxyl, a chloro, and a highly versatile iodo group—on a single aromatic ring offers multiple sites for chemical modification. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of this compound, tailored for professionals in research and drug development.

Molecular Structure and Identifiers

The fundamental characteristics of a chemical compound are dictated by its structure. This compound's arrangement of a hydroxyl group and two different halogens on a benzene ring creates a molecule with significant potential for asymmetric synthesis and as a precursor in cross-coupling reactions.

Caption: General analytical workflow for compound characterization.

Synthesis and Purification

While specific, optimized protocols for this compound are not abundant in the literature, a plausible synthetic route involves the direct iodination of 2-chlorophenol. The ortho-directing nature of the hydroxyl group and the chloro substituent would favor iodination at the available ortho and para positions. Steric hindrance from the existing ortho-chloro group would likely favor iodination at the other ortho position (C6).

Proposed Synthesis Protocol: Iodination of 2-Chlorophenol

This protocol is a representative method based on general procedures for phenol iodination. [1][2] Objective: To synthesize this compound from 2-chlorophenol.

Materials:

-

2-Chlorophenol

-

Iodine (I₂)

-

Hydrogen Peroxide (H₂O₂, 30%)

-

Acetonitrile (CH₃CN)

-

Deionized Water

-

Sodium thiosulfate (Na₂S₂O₃)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chlorophenol (1 equivalent) in acetonitrile.

-

Add iodine (0.5-1.0 equivalents) to the solution and stir until dissolved.

-

Cool the mixture in an ice bath.

-

Slowly add hydrogen peroxide (1.0-1.2 equivalents) dropwise to the reaction mixture. The addition should be controlled to maintain a low temperature.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to isolate the desired this compound isomer.

Caption: Proposed workflow for the synthesis of this compound.

Chemical Reactivity and Potential Applications

The synthetic utility of this compound stems from the differential reactivity of its functional groups.

-

Hydroxyl Group: The phenolic proton is acidic and can be deprotonated to form a phenoxide, which can then undergo O-alkylation or O-acylation to form ethers and esters, respectively.

-

Aromatic Ring: The electron-donating hydroxyl group and the electron-withdrawing halogens create a complex electronic environment. The iodine atom is an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds at the C6 position. The chlorine atom is less reactive in such couplings, allowing for selective functionalization at the C-I bond.

-

Potential Applications: Given its structure, this compound is a promising intermediate for:

-

Medicinal Chemistry: As a scaffold for building more complex molecules with potential biological activity. Halogenated phenols are known motifs in various pharmaceuticals.

-

Materials Science: As a monomer or precursor for halogenated polymers with specific properties like flame retardancy or high refractive index.

-

Agrochemicals: As a building block for novel pesticides and herbicides.

-

Safety and Handling

Halogenated phenols should be handled with care, as many are toxic and corrosive. While a specific material safety data sheet (MSDS) for this compound is not widely available, precautions for similar compounds should be strictly followed. [3][4][5] Table 3: General Safety and Handling Precautions

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. |

| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. [6] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |

GHS Hazard Information (Extrapolated from similar compounds):

-

Acute toxicity (Oral, Dermal, Inhalation)

-

Skin corrosion/irritation

-

Serious eye damage/eye irritation

-

Toxic to aquatic life with long-lasting effects [7]

Conclusion

This compound is a multifaceted chemical intermediate whose value lies in the strategic placement of its three distinct functional groups. Its utility in selective cross-coupling reactions and as a scaffold for more complex molecules makes it a compound of interest for researchers in synthetic, medicinal, and materials chemistry. Proper analytical characterization and adherence to stringent safety protocols are paramount when working with this and related halogenated phenols.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11470820, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19935923, 4-Bromo-2-chloro-6-iodophenol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19935917, 2-Bromo-4-chloro-6-iodophenol. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H4ClIO). Retrieved from [Link]

-

Chemsrc. (2025, August 29). 2-Bromo-4-chloro-6-iodophenol | CAS#:1261266-46-9. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102508152, 2-Bromo-6-chloro-4-iodophenol. Retrieved from [Link]

-

Chemsrc. (2025, August 25). 2-bromo-6-chloro-4-iodophenol | CAS#:846040-36-6. Retrieved from [Link]

-

Sarex. (n.d.). 2-Iodophenol. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 2-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 2,6-dichloro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 2-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Iodophenol. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 2,4,6-trichloro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Bibliography of Alexander Shulgin. Retrieved from [Link]

- Google Patents. (n.d.). US3461174A - Process for preparing 2,5-dichloro-4-bromophenol.

- Google Patents. (n.d.). EP3201164B1 - Processes for preparing 2,5-dichlorophenol.

Sources

- 1. 2-Iodophenol synthesis - chemicalbook [chemicalbook.com]

- 2. 2-Iodophenol - Wikipedia [en.wikipedia.org]

- 3. fishersci.com [fishersci.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. This compound CAS#: 28177-52-8 [m.chemicalbook.com]

- 7. 4-Bromo-2-chloro-6-iodophenol | C6H3BrClIO | CID 19935923 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 2-Chloro-6-iodophenol

Disclaimer: Direct experimental spectroscopic data for 2-Chloro-6-iodophenol is not widely available in public databases. This guide provides a detailed prediction and interpretation of its spectroscopic characteristics based on established first principles of chemical spectroscopy and comparative analysis with structurally analogous compounds.

Introduction

This compound is a halogenated aromatic compound with significant potential in organic synthesis, serving as a versatile building block for pharmaceuticals and other complex molecules. The precise arrangement of the chloro, iodo, and hydroxyl substituents on the phenol ring dictates its reactivity and physicochemical properties. Unambiguous structural confirmation is therefore paramount, and this is achieved through a combination of spectroscopic techniques. This guide offers a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing researchers, scientists, and drug development professionals with a robust framework for its identification and characterization.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are indispensable. The predicted spectra are based on the additive effects of the substituents on the aromatic ring, with data from compounds like 2-chlorophenol and 2-iodophenol serving as valuable references[1][2].

Predicted ¹H NMR Analysis

The ¹H NMR spectrum of this compound is expected to display three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

-

H-4 (para to -OH): This proton is expected to be the most shielded of the aromatic protons due to the electron-donating effect of the hydroxyl group. It will likely appear as a triplet.

-

H-3 and H-5 (meta to -OH): These protons are deshielded by the adjacent halogens. The proton adjacent to the iodine (H-5) is expected to be slightly more downfield than the proton adjacent to the chlorine (H-3). Both will likely appear as doublets of doublets.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| OH | 4.5 - 6.0 | br s | - |

| H-3 | 7.10 - 7.20 | dd | J(H3-H4) ≈ 8.0, J(H3-H5) ≈ 1.5 |

| H-4 | 6.80 - 6.90 | t | J(H4-H3) ≈ 8.0, J(H4-H5) ≈ 8.0 |

| H-5 | 7.40 - 7.50 | dd | J(H5-H4) ≈ 8.0, J(H5-H3) ≈ 1.5 |

Predicted ¹³C NMR Analysis

The ¹³C NMR spectrum will show six signals for the six carbon atoms of the benzene ring. The chemical shifts are influenced by the electronegativity and resonance effects of the substituents.

-

C-1 (bearing -OH): This carbon will be significantly deshielded and is expected to appear at the most downfield position among the non-halogenated carbons.

-

C-2 (bearing -Cl) and C-6 (bearing -I): The carbons directly attached to the halogens will have their chemical shifts influenced by the electronegativity of the halogen. The carbon attached to chlorine will be more deshielded than the carbon attached to iodine.

-

C-3, C-4, and C-5: The remaining carbons will have chemical shifts determined by their position relative to the substituents.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 150 - 155 |

| C-2 | 125 - 130 |

| C-3 | 128 - 132 |

| C-4 | 120 - 125 |

| C-5 | 135 - 140 |

| C-6 | 90 - 95 |

Predicted Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl group and the substituted aromatic ring.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydrogen-bonded) | 3200 - 3500 | Strong, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-O stretch (phenol) | 1200 - 1260 | Strong |

| C-Cl stretch | 750 - 800 | Strong |

| C-I stretch | 500 - 600 | Medium |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of chlorine with its two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

Molecular Ion

The monoisotopic mass of this compound (C₆H₄³⁵ClIO) is approximately 253.90 g/mol . The mass spectrum will show a molecular ion peak [M]⁺ at m/z 254 and an [M+2]⁺ peak at m/z 256 with an intensity ratio of approximately 3:1.

Major Fragmentation Pathways

The fragmentation of the molecular ion is expected to proceed through the loss of the halogen substituents and other neutral molecules.

| m/z | Proposed Fragment | Description |

| 254/256 | [C₆H₄ClIO]⁺ | Molecular Ion |

| 219 | [C₆H₄IO]⁺ | Loss of Cl radical |

| 127 | [C₆H₄Cl]⁺ | Loss of I radical |

| 99 | [C₅H₄Cl]⁺ | Loss of I radical and CO |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Parameters: Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or corresponding frequency for the available ¹H field strength.

-

Parameters: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR.

-

IR Spectroscopy

-

Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

-

Acquisition:

-

Instrument: A standard Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters: Scan the sample over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Acquisition (Electron Ionization - GC-MS):

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Parameters: Use a suitable capillary column (e.g., DB-5) and a temperature program to ensure good separation.

-

MS Parameters: Set the ionization energy to 70 eV and scan a mass range of m/z 50-300.

-

Integrated Spectroscopic Analysis for Structural Elucidation

The definitive structural confirmation of this compound is achieved by integrating the data from all three spectroscopic techniques.

Caption: Workflow for structural elucidation of this compound.

The process begins with acquiring the individual spectra. The mass spectrum provides the molecular weight and elemental composition (from the isotopic pattern of chlorine). The IR spectrum confirms the presence of the hydroxyl and aromatic functional groups. Finally, the ¹H and ¹³C NMR spectra provide the precise connectivity of the atoms, revealing the substitution pattern on the aromatic ring and confirming the identity of the compound as this compound.

References

An In-Depth Technical Guide to 2-Chloro-6-iodophenol: A Key Building Block in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-iodophenol is a halogenated aromatic compound that has emerged as a versatile and valuable building block in organic synthesis, particularly within the pharmaceutical and fine chemical industries. Its unique substitution pattern, featuring a hydroxyl group flanked by a chlorine and an iodine atom, provides a strategic platform for a variety of chemical transformations. This guide offers a comprehensive overview of this compound, detailing its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics.

Core Properties of this compound

A thorough understanding of the fundamental properties of a chemical entity is paramount for its effective and safe utilization in a research and development setting.

Chemical Identification

| Property | Value |

| CAS Number | 28177-52-8[1][2][3] |

| Molecular Formula | C₆H₄ClIO[2] |

| Molecular Weight | 254.45 g/mol [1] |

| IUPAC Name | This compound |

Molecular Structure

The molecular structure of this compound is characterized by a benzene ring substituted with a hydroxyl group at position 1, a chlorine atom at position 2, and an iodine atom at position 6. This ortho, ortho' disubstitution pattern around the phenolic hydroxyl group significantly influences its reactivity and physical properties.

Caption: 2D representation of the this compound molecule.

Synthesis and Manufacturing

The synthesis of this compound typically starts from the readily available precursor, 2-chlorophenol. The key transformation is the regioselective iodination at the ortho position to the hydroxyl group and meta to the chlorine atom.

Synthetic Pathway: Electrophilic Iodination

A common and effective method for the synthesis of this compound is the direct electrophilic iodination of 2-chlorophenol. The hydroxyl group is a strong activating group, directing electrophilic substitution to the ortho and para positions. The chlorine atom is a deactivating group but also an ortho, para-director. The interplay of these electronic effects, along with steric hindrance, governs the regioselectivity of the iodination.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Regioselective Iodination of 2-Chlorophenol

The following protocol is a representative example of the synthesis of this compound.

Materials:

-

2-Chlorophenol

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chlorophenol (1.0 equivalent) in anhydrous acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Iodosuccinimide (1.05 equivalents) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Causality Behind Experimental Choices:

-

N-Iodosuccinimide (NIS): NIS is a mild and effective source of electrophilic iodine, which allows for controlled iodination with good yields.

-

Acetonitrile: This polar aprotic solvent is suitable for dissolving the reactants and facilitating the reaction.

-

Inert Atmosphere: Prevents unwanted side reactions with atmospheric oxygen or moisture.

-

Low Temperature: The initial cooling to 0 °C helps to control the exothermic nature of the reaction and improve regioselectivity.

-

Aqueous Work-up: The sodium thiosulfate quench removes any unreacted iodine, and the subsequent extractions and washes purify the product from water-soluble byproducts.

Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by the three functional groups on the benzene ring: the hydroxyl, chloro, and iodo groups. The differential reactivity of the C-I and C-Cl bonds is particularly advantageous in sequential cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is significantly more reactive towards oxidative addition to palladium(0) catalysts than the carbon-chlorine bond. This difference in reactivity allows for selective functionalization at the C-I position while leaving the C-Cl bond intact for subsequent transformations.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of carbon-carbon bonds. This compound can be coupled with a variety of boronic acids or esters in the presence of a palladium catalyst and a base to introduce a new aryl, heteroaryl, or vinyl group at the 2-position.

Sonogashira Coupling: This coupling reaction enables the formation of a carbon-carbon triple bond by reacting this compound with a terminal alkyne.[4][5][6][7][8] This is a valuable transformation for the synthesis of enynes and arylalkynes, which are important motifs in many biologically active molecules.[5]

Sources

- 1. 28177-52-8|this compound|BLD Pharm [bldpharm.com]

- 2. This compound CAS#: 28177-52-8 [m.chemicalbook.com]

- 3. CAS 28177-52-8 | 2601-M-04 | MDL MFCD15833001 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. snu.elsevierpure.com [snu.elsevierpure.com]

- 8. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physical Properties of 2-Chloro-6-iodophenol: Melting and Boiling Point Determination

Introduction to 2-Chloro-6-iodophenol

This compound is a halogenated aromatic compound with the chemical formula C₆H₄ClIO. Its structure, featuring a hydroxyl group and two different halogen atoms ortho to it on a benzene ring, suggests unique chemical and physical characteristics that are of interest in synthetic chemistry and materials science. The precise measurement of its melting and boiling points is fundamental for its purification, identification, and application in further research and development.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 28177-52-8 |

| Molecular Formula | C₆H₄ClIO |

| Molecular Weight | 254.45 g/mol |

| SMILES | C1=CC(=C(C(=C1)I)O)Cl |

The Significance of Melting and Boiling Points in a Research Context

The melting point of a solid is the temperature at which it transitions into a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure, leading to the formation of vapor bubbles throughout the liquid.

These physical constants are critical for:

-

Purity Assessment: A sharp, well-defined melting point range is a strong indicator of a compound's purity. Impurities tend to depress and broaden the melting point range.

-

Compound Identification: By comparing the experimentally determined melting or boiling point with literature values (when available), researchers can confirm the identity of a synthesized compound.

-

Reaction Condition Optimization: Knowledge of a compound's boiling point is essential for setting appropriate temperatures for reactions and distillations to avoid decomposition and ensure efficient processes.

Theoretical Considerations for Halogenated Phenols

The physical properties of this compound are influenced by the interplay of several intermolecular forces:

-

Hydrogen Bonding: The presence of the hydroxyl (-OH) group allows for hydrogen bonding between molecules, which significantly increases the energy required to transition from solid to liquid and from liquid to gas. This results in higher melting and boiling points compared to non-hydroxylated analogues.

-

Dipole-Dipole Interactions: The electronegative chlorine and iodine atoms create polar C-Cl and C-I bonds, leading to a net molecular dipole moment. These dipole-dipole interactions contribute to the intermolecular attractive forces.

-

Van der Waals Forces: As a relatively large molecule, this compound exhibits significant London dispersion forces, which increase with molecular size and surface area.

A key structural feature of this compound is the presence of ortho-substituents to the hydroxyl group. This can lead to intramolecular hydrogen bonding , where the hydrogen of the hydroxyl group forms a bond with the adjacent chlorine or iodine atom. This internal bonding can reduce the extent of intermolecular hydrogen bonding, potentially leading to a lower boiling point compared to its meta and para isomers.

Experimental Determination of Melting Point

The melting point of a solid organic compound is typically determined using a capillary method. The Thiele tube method is a classic and reliable technique.

Principle of the Thiele Tube Method

The Thiele tube is designed to provide uniform heating of a sample through the convection of a heating oil.[1] A small, powdered sample of the compound is packed into a capillary tube, which is then attached to a thermometer and immersed in the oil bath. As the apparatus is gently heated, the temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.

Detailed Experimental Protocol for Melting Point Determination

-

Sample Preparation:

-

Ensure the this compound sample is dry and finely powdered.

-

Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.

-

Compact the sample by tapping the sealed end of the capillary tube on a hard surface.

-

-

Apparatus Setup:

-

Fill a Thiele tube with a suitable heating oil (e.g., mineral oil or silicone oil) to a level just above the side-arm.

-

Attach the capillary tube to a thermometer using a small rubber band or a piece of wire, ensuring the sample is level with the thermometer bulb.

-

Insert the thermometer and attached capillary tube into the Thiele tube, immersing the sample and thermometer bulb in the oil.

-

-

Measurement:

-

Gently heat the side-arm of the Thiele tube with a Bunsen burner or a microburner. The design of the tube will ensure even heat distribution via convection currents.

-

Observe the sample closely through the transparent oil bath.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last crystal of the solid melts (the end of the melting range).

-

-

Safety Precautions:

-

Always wear safety goggles.

-

Handle the hot Thiele tube and oil with care to avoid burns.

-

Perform the experiment in a well-ventilated area or a fume hood.

-

Experimental Determination of Boiling Point

For determining the boiling point of a small quantity of liquid, the Siwoloboff method is a highly effective micro-scale technique.[2]

Principle of the Siwoloboff Method

A small amount of the liquid is placed in a fusion tube, and a sealed capillary tube is inverted within it. The assembly is heated, and as the liquid's temperature rises, the air trapped in the capillary tube expands and escapes as a stream of bubbles. When the external pressure is equal to the vapor pressure of the liquid, the liquid will have reached its boiling point. At this point, if the heating is stopped and the liquid is allowed to cool slightly, the pressure inside the capillary will decrease, and the liquid will be drawn up into it. The temperature at which this occurs is the boiling point.[2]

Detailed Experimental Protocol for Boiling Point Determination

-

Sample Preparation:

-

If this compound is a solid at room temperature, it will need to be gently melted to be introduced into the fusion tube.

-

Place a small amount (a few drops) of the liquid this compound into a fusion tube.

-

Prepare a boiling chip by sealing one end of a capillary tube in a flame.

-

Place the sealed capillary tube, open end down, into the fusion tube containing the sample.

-

-

Apparatus Setup:

-

Attach the fusion tube to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and fusion tube assembly in a heating bath (a beaker of heating oil or a Thiele tube can be used).

-

-

Measurement:

-

Heat the bath gently and stir to ensure a uniform temperature.

-

Observe the inverted capillary tube. A stream of bubbles will emerge as the trapped air and then the substance's vapor escape.

-

When a continuous and rapid stream of bubbles is observed, the liquid is boiling.

-

Remove the heat source and allow the apparatus to cool slowly.

-

Carefully observe the capillary tube. The boiling point is the temperature at which the bubbling stops, and the liquid is drawn up into the capillary tube.

-

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the determination of the physical properties of this compound.

Caption: Workflow for determining the melting and boiling points of this compound.

Comparative Data of Related Compounds

While specific experimental data for this compound is elusive, examining the properties of structurally similar compounds can provide valuable context and a basis for estimation.

Table 2: Physical Properties of Related Phenolic Compounds

| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) |

| 2-Iodophenol | 533-58-4 | 43 | 186 (at 160 mmHg) |

| 2-Chlorophenol | 95-57-8 | 9 | 175 |

| 2-Bromophenol | 95-56-7 | 6 | 194 |

| 2,6-Dichlorophenol | 87-65-0 | 67-69 | 219-220 |

Data sourced from publicly available chemical databases.

The data in Table 2 illustrates the influence of halogen substitution on the melting and boiling points of phenols. Generally, an increase in molecular weight due to heavier halogens leads to higher boiling points, a trend that is also influenced by the potential for intramolecular hydrogen bonding in ortho-substituted phenols.

Conclusion

This technical guide has outlined the critical importance of determining the melting and boiling points of this compound for its application in scientific research. In the absence of established literature values, detailed and reliable experimental protocols, namely the Thiele tube method for melting point and the Siwoloboff method for boiling point, have been provided. By understanding the underlying principles of intermolecular forces and following these rigorous methodologies, researchers can confidently and accurately characterize this and other novel compounds. The provided comparative data for related substances serves as a useful reference for estimating and verifying experimental results.

References

-

Wikipedia contributors. (2023). Siwoloboff method. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Nichols, L. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. In Chemistry LibreTexts. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch24: Phenols. Retrieved from [Link]

-

Timstar. (n.d.). Melting Point: Using the Thiele Tube. Retrieved from [Link]

-

Wikipedia contributors. (2023). Thiele tube. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

Sources

Solubility Profile of 2-Chloro-6-iodophenol in Common Organic Solvents

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Chloro-6-iodophenol, a key intermediate in various synthetic pathways. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a deep dive into the physicochemical properties of the compound, the theoretical principles governing its solubility, and predictive assessments across a range of common organic solvents. In the absence of extensive published quantitative data, this guide presents a robust, step-by-step experimental protocol for the accurate determination of its solubility via the isothermal shake-flask method. Safety, handling, and disposal considerations are also detailed to ensure best practices in a laboratory setting. This document is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's behavior in solution.

Introduction to this compound

This compound is a disubstituted halophenol, a class of compounds widely utilized as building blocks in organic synthesis. The strategic placement of chloro, iodo, and hydroxyl functional groups on the benzene ring makes it a versatile precursor for creating more complex molecules, particularly in the fields of agrochemicals, pharmaceuticals, and material science.

Understanding the solubility of this compound is paramount for its practical application. Key processes where solubility data is crucial include:

-

Reaction Optimization: Selecting an appropriate solvent can significantly impact reaction rates, yields, and side-product formation.

-

Purification: Knowledge of solubility is essential for developing effective crystallization, precipitation, and chromatographic purification methods.

-

Formulation: For compounds intended for biological screening or as active ingredients, solubility in various delivery systems is a critical parameter.

This guide aims to provide both a theoretical framework and a practical methodology for assessing the solubility of this compound.

Physicochemical Profile of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties.

-

Molecular Weight: 254.45 g/mol [1]

-

Structure: The molecule consists of a benzene ring substituted with a hydroxyl (-OH) group, a chlorine atom, and an iodine atom at positions 2 and 6, respectively.

The key structural features influencing its solubility are:

-

Phenolic Hydroxyl Group (-OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This imparts a degree of polarity to the molecule and suggests potential solubility in polar, protic solvents.

-

Halogenated Benzene Ring: The aromatic ring itself is nonpolar (lipophilic). The presence of the large, electron-rich chlorine and iodine atoms further increases the lipophilicity and molecular surface area, favoring solubility in nonpolar or moderately polar solvents.

The interplay between the polar hydroxyl group and the large, nonpolar halogenated ring suggests that this compound will exhibit limited solubility in highly polar solvents like water but will be readily soluble in a range of organic solvents.

Caption: Chemical structure of this compound.

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like."[3] This means that substances with similar intermolecular forces are more likely to be soluble in one another.

-

Polar Solvents: These solvents have large dipole moments.

-

Protic Polar Solvents (e.g., Methanol, Ethanol): Capable of hydrogen bonding. They are effective at solvating solutes that also have hydrogen bonding groups, like the hydroxyl group of this compound.

-

Aprotic Polar Solvents (e.g., Acetone, DMSO, DMF): Cannot donate hydrogen bonds but can accept them. They primarily solvate through dipole-dipole interactions.

-

-

Nonpolar Solvents (e.g., Hexane, Toluene): Have small or no dipole moments. They dissolve nonpolar solutes primarily through weaker van der Waals forces.

For this compound, a balance must be struck. The energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

Solubility Profile of this compound

Qualitative Assessment and Predictions

Based on the molecular structure and theoretical principles, the following solubility patterns are predicted:

-

High Solubility: Expected in moderately polar to nonpolar solvents.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): The presence of chlorine in the solute and solvent leads to favorable dipole-dipole and dispersion forces.

-

Aromatic Solvents (e.g., Toluene, Benzene): The aromatic ring of the solute will interact favorably with the aromatic solvent via π-π stacking.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF): These solvents can interact with both the polar hydroxyl group and the nonpolar ring, making them effective solvents.

-

-

Moderate to Good Solubility: Expected in short-chain alcohols.

-

Alcohols (e.g., Methanol, Ethanol): The hydroxyl group will form hydrogen bonds with the solvent, but the nonpolar alkyl chain of the alcohol will also interact with the halogenated ring.

-

-

Low to Negligible Solubility: Expected in highly polar or very nonpolar extremes.

-

Water: The large, nonpolar halogenated ring significantly outweighs the solvating effect of the single hydroxyl group, leading to very poor aqueous solubility.[4]

-

Alkanes (e.g., n-Hexane): While nonpolar, the intermolecular forces in hexane (dispersion forces) may not be strong enough to overcome the solute-solute interactions (including weak hydrogen bonding) in the solid crystal lattice of the phenol.

-

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in peer-reviewed literature or public chemical databases. Therefore, experimental determination is highly recommended. The following table is provided as a template for researchers to record their experimentally determined data using the protocol in Section 5.0.

Table 1: Template for Experimental Solubility Data of this compound

| Organic Solvent Class | Solvent Name | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

|---|---|---|---|---|---|

| Polar Protic | Methanol | 25 | Isothermal Shake-Flask | ||

| Ethanol | 25 | Isothermal Shake-Flask | |||

| Polar Aprotic | Acetone | 25 | Isothermal Shake-Flask | ||

| Ethyl Acetate | 25 | Isothermal Shake-Flask | |||

| Dimethyl Sulfoxide (DMSO) | 25 | Isothermal Shake-Flask | |||

| Nonpolar Aromatic | Toluene | 25 | Isothermal Shake-Flask | ||

| Chlorinated | Dichloromethane (DCM) | 25 | Isothermal Shake-Flask |

| Nonpolar Aliphatic | n-Hexane | 25 | | | Isothermal Shake-Flask |

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[5] It involves agitating an excess of the solid compound in the solvent at a constant temperature until equilibrium is reached.

Materials and Equipment

-

This compound (high purity, >98%)

-

Selected organic solvents (analytical or HPLC grade)

-

Glass vials with PTFE-lined screw caps

-

Analytical balance (±0.1 mg)

-

Constant temperature orbital shaker or incubator

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm or 0.45 µm, PTFE for organic solvents)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is critical to ensure a saturated solution at equilibrium.

-

Accurately add a known volume (e.g., 5.0 mL) of a specific organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typical. It is advisable to run a preliminary test to determine the time at which concentration no longer changes.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed at the set temperature for at least 4-6 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a compatible syringe filter. This step is crucial to remove any undissolved solid particles.

-

Immediately dilute the filtered aliquot with a known volume of the same solvent to a concentration within the calibrated range of your analytical instrument.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound in the solvent of interest.

-

Analyze the diluted sample and the calibration standards using a validated analytical method (e.g., HPLC-UV).

-

Determine the concentration of the saturated solution from the calibration curve.

-

-

Calculation:

-

Calculate the solubility using the determined concentration and the dilution factor. Express the results in units such as g/100 mL or mol/L.

-

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Safety, Handling, and Disposal

This compound and related halophenols are hazardous compounds that must be handled with appropriate care.[1] While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, data from structurally similar compounds (e.g., 2-chlorophenol, 2,6-dichlorophenol) provides guidance.[6][7]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[6][8]

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8]

-

Hazards:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7][11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8] Do not allow the product to enter drains.[6]

Conclusion

This compound is a compound with a mixed polarity profile, suggesting it is poorly soluble in water but should be readily soluble in a wide array of common organic solvents, particularly polar aprotic and nonpolar aromatic solvents. Due to the lack of published quantitative data, experimental verification is essential for any research or development application. The isothermal shake-flask method detailed in this guide provides a reliable and standardized protocol for this purpose. Adherence to strict safety protocols is mandatory when handling this hazardous compound. The information and procedures outlined herein provide a solid foundation for scientists to effectively and safely utilize this compound in their work.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved January 2, 2026, from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 2, 2026, from [Link]

-

Chemsrc. (n.d.). 2-Bromo-4-chloro-6-iodophenol. Retrieved January 2, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-2-chloro-6-iodophenol. PubChem Compound Database. Retrieved January 2, 2026, from [Link]

-

Chemsrc. (n.d.). 2-bromo-6-chloro-4-iodophenol. Retrieved January 2, 2026, from [Link]

-

Wikipedia. (n.d.). 2-Chlorophenol. Retrieved January 2, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C6H4ClIO). Retrieved January 2, 2026, from [Link]

-

Sarex. (n.d.). 2-Iodophenol. Retrieved January 2, 2026, from [Link]

-

National Center for Biotechnology Information. (2022, June). Table 4-2, Physical and Chemical Properties of Chlorophenol Compounds. In Toxicological Profile for Chlorophenols. Agency for Toxic Substances and Disease Registry (US). Retrieved January 2, 2026, from [Link]

Sources

- 1. This compound | C6H4ClIO | CID 11470820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C6H4ClIO) [pubchemlite.lcsb.uni.lu]

- 3. youtube.com [youtube.com]

- 4. www1.udel.edu [www1.udel.edu]

- 5. benchchem.com [benchchem.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. 4-Bromo-2-chloro-6-iodophenol | C6H3BrClIO | CID 19935923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to 2-Chloro-6-iodophenol in Modern Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Orthogonal Halogen Reactivity

In the landscape of synthetic organic chemistry, the judicious selection of starting materials is paramount to the efficiency and elegance of a synthetic route. Among the vast arsenal of available building blocks, 2-Chloro-6-iodophenol stands out as a uniquely versatile scaffold. Its value lies not merely in its phenolic nature but in the distinct and exploitable reactivity of its two different halogen substituents. The carbon-iodine bond, being significantly weaker and more susceptible to oxidative addition by transition metals than the robust carbon-chlorine bond, allows for a degree of regiochemical control that is highly sought after in multi-step syntheses.[1][2] This guide delves into the core applications of this powerful reagent, moving beyond simple reaction lists to explain the underlying principles that make it an indispensable tool for constructing complex molecular architectures, from bioactive heterocycles to advanced organic materials.

The Fulcrum of Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity of the C-I and C-Cl bonds in this compound is the cornerstone of its utility in palladium-catalyzed cross-coupling reactions. The C(sp²)-I bond readily undergoes oxidative addition to a Pd(0) center, while the C(sp²)-Cl bond typically remains intact under the same conditions.[1] This orthogonality provides a reliable handle for sequential functionalization, enabling the initial coupling at the iodine-bearing position, followed by a potential second coupling at the chlorine position under more forcing conditions if desired.

Suzuki-Miyaura Coupling: Architecting Biaryl Scaffolds

The Suzuki-Miyaura reaction is a preeminent method for forging carbon-carbon bonds, particularly in the synthesis of biaryl motifs common in pharmaceuticals.[1][3] When this compound is employed, the reaction proceeds with high selectivity at the C-I position.

Causality of Experimental Design: The choice of a palladium catalyst, a suitable base, and a solvent system is critical. The base (e.g., K₃PO₄, Cs₂CO₃) is not merely a stoichiometric reactant; its role is to activate the organoboron species, facilitating the transmetalation step where the organic moiety is transferred from boron to the palladium center.[3] The solvent system, often a mixture like dioxane/water or acetonitrile/water, must solubilize both the organic and inorganic components to ensure an efficient reaction.[4]

Experimental Protocol: Selective Suzuki-Miyaura Coupling

-

Inert Atmosphere: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as K₃PO₄ (3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%). The use of a phosphine ligand stabilizes the palladium complex and facilitates the catalytic cycle.

-

Solvent Addition: Add a degassed solvent mixture, such as 4:1 CH₃CN/H₂O. Degassing is crucial to prevent oxidation of the Pd(0) catalyst.

-

Reaction: Heat the mixture under an inert atmosphere (Nitrogen or Argon) to 90 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. The organic layer is then dried, filtered, and concentrated.

-

Purification: The crude product is purified by column chromatography to yield the 2-chloro-6-arylphenol derivative.

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful route to connect sp-hybridized carbon atoms with sp² centers, a transformation of immense value in materials science and medicinal chemistry.[5][6] This reaction typically employs a dual-catalyst system of palladium and copper(I). The palladium catalyst activates the aryl iodide, while the copper co-catalyst forms a copper(I) acetylide intermediate, which then participates in the transmetalation step.[6]

Causality of Experimental Design: The amine base (e.g., triethylamine, diisopropylamine) serves a dual purpose: it acts as the base to deprotonate the terminal alkyne and also serves as the solvent. The copper(I) salt (typically CuI) is crucial for the copper cycle to proceed efficiently, though copper-free protocols have been developed.[5] The reaction is highly sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling); therefore, maintaining strictly anaerobic conditions is essential for high yields.

Experimental Protocol: Copper-Cocatalyzed Sonogashira Coupling

-

Setup: To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) cocatalyst (e.g., CuI, 4 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon) three times.

-

Reagent Addition: Add a degassed amine solvent, such as triethylamine. Then, add the terminal alkyne (1.1 eq) dropwise via syringe.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitored by TLC).

-

Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.

-

Purification: After drying and concentration, purify the product by column chromatography.

Heck-Mizoroki Reaction: Olefin Functionalization

The Heck reaction is a palladium-catalyzed method for the coupling of aryl halides with alkenes.[7] This reaction forms a new C-C bond at an sp² carbon of the alkene, typically with high trans selectivity.[8] As with other cross-coupling reactions, the C-I bond of this compound is the reactive site.

Causality of Experimental Design: The mechanism involves oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond.[9] A subsequent β-hydride elimination step releases the substituted alkene product and forms a palladium-hydride species. The base in the reaction (e.g., Et₃N, K₂CO₃) is required to regenerate the Pd(0) catalyst from this hydride intermediate, thus closing the catalytic cycle.[7][9]

Table 1: Comparative Data for Cross-Coupling Reactions

| Coupling Reaction | Typical Catalyst | Base | Solvent | Temp (°C) | Typical Yield (%) |

| Suzuki-Miyaura | Pd(PPh₃)₄ | K₃PO₄ | CH₃CN/H₂O | 90 | 80-95 |

| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Et₃N | 25-60 | 75-90 |

| Heck-Mizoroki | Pd(OAc)₂ | Et₃N | DMF or CH₃CN | 80-100 | 70-85 |

Note: Yields are representative and highly dependent on the specific coupling partners.

Convergent Synthesis of High-Value Heterocycles

The true synthetic power of this compound is realized in its application to the synthesis of complex heterocyclic systems. Its ortho-halo-phenol motif is perfectly pre-organized for intramolecular cyclization reactions, leading to the rapid construction of valuable cores like dibenzofurans.

The Synthesis of Dibenzofurans

Dibenzofurans are a class of heterocyclic compounds found in numerous natural products and pharmaceuticals exhibiting a wide range of biological activities.[10][11] A highly efficient strategy for their synthesis involves a one-pot, two-step sequence starting from an o-iodophenol.[10][12] This typically involves an initial intermolecular C-O or C-C bond formation followed by a palladium-catalyzed intramolecular C-H activation or direct arylation to close the furan ring.

Causality of Experimental Design: A common and elegant approach involves an initial O-arylation of the phenol with a second aryl partner, followed by an intramolecular Pd-catalyzed cyclization. For instance, reacting this compound with a silylaryl triflate in the presence of CsF affords an O-arylated diaryl ether intermediate.[10][13] Without isolation, a palladium catalyst is added, which then mediates the intramolecular C-C bond formation to construct the dibenzofuran scaffold in good to excellent yields.[10] The choice of a palladium catalyst with a bulky phosphine ligand (e.g., PCy₃) is often critical for the success of the final cyclization step.

Experimental Protocol: One-Pot Synthesis of a Substituted Dibenzofuran

-

O-Arylation: In a reaction vial, dissolve this compound (1.0 eq) in acetonitrile. Add CsF (3.0 eq) and the desired silylaryl triflate (1.1 eq).

-

Stirring: Stir the reaction mixture at room temperature for 10-12 hours under air to form the diaryl ether intermediate.

-

Cyclization Setup: Flush the vial with argon. Add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and a phosphine ligand (e.g., PCy₃, 10 mol%).

-

Reaction: Seal the vial and heat the mixture to 100 °C for 24 hours.

-

Work-up: After cooling, wash the resulting solution with brine and extract with diethyl ether.

-

Purification: Dry the organic extracts, concentrate, and purify by column chromatography to obtain the target dibenzofuran.[10]

Diagram: Dibenzofuran Synthesis Workflow

Caption: Workflow for the one-pot synthesis of dibenzofurans.

Conclusion: A Strategically Indispensable Reagent

This compound is far more than a simple halogenated phenol. It is a sophisticated building block that offers chemists a reliable platform for regioselective synthesis. The orthogonal reactivity of its carbon-halogen bonds enables a wide array of high-yield transformations, including cornerstone C-C bond-forming reactions like the Suzuki, Sonogashira, and Heck couplings. Furthermore, its inherent structure provides a direct and efficient pathway to valuable heterocyclic cores, most notably dibenzofurans, which are prevalent in biologically active molecules.[14] For researchers in drug discovery and materials science, mastering the application of this compound is a strategic advantage, enabling the streamlined construction of complex and novel molecular entities.

References

-

Barluenga, J., et al. (2006). Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cyclization. Organic Letters, 8(19), 4169-4172. Available at: [Link]

-

Zhao, H., et al. (2015). A One-Pot Synthesis of Dibenzofurans from 6-Diazo-2-cyclohexenones. Organic Letters, 17(22), 5744-5747. Available at: [Link]

-

Jara, A. A., et al. (2020). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules, 25(17), 3949. Available at: [Link]

-

Barbero, N., et al. (2012). Photoinduced Synthesis of Dibenzofurans: Intramolecular and Intermolecular Comparative Methodologies. The Journal of Organic Chemistry, 77(13), 5516-5524. Available at: [Link]

-

Barluenga, J., et al. (2006). Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsquent Pd-Catalyzed Cyclization. Tetrahedron. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-4-chloro-6-iodophenol. PubChem Compound Database. Available at: [Link]

-

Wang, Z., et al. (2018). Synthesis of Dibenzofurans from Cyclic Diaryliodonium Triflates and Water via Oxygen–Iodine Exchange Approach. ACS Omega, 3(10), 14351-14357. Available at: [Link]

-

Wang, Q., et al. (2020). Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations. Angewandte Chemie International Edition, 59(30), 12342-12346. Available at: [Link]

-

Dowling, D. P., et al. (2020). Non-native Intramolecular Radical Cyclization Catalyzed by a B12-Dependent Enzyme. Journal of the American Chemical Society, 142(31), 13291-13296. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-6-chloro-4-iodophenol. PubChem Compound Database. Available at: [Link]

-

Islam, S., & Khan, M. W. (2020). Optimization of the Heck coupling Reaction between 2 and Iodophenol and... ResearchGate. Available at: [Link]

-

Kim, G., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 9(20), 5536-5543. Available at: [Link]

-

Novikova, Y. N., et al. (2018). Intramolecular cyclization–decyclization of new sterically hindered diiminophenol. Synthesis and coordination abilities. RSC Advances, 8(40), 22621-22626. Available at: [Link]

-

Kim, G., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-2-chloro-6-iodophenol. PubChem Compound Database. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. . Available at: [Link]

-

Singh, A., & Kumar, A. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Organic & Biomolecular Chemistry, 21(30), 6097-6111. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. . Available at: [Link]

-

Taylor & Francis. (n.d.). Cross-coupling reactions – Knowledge and References. Taylor & Francis Online. Available at: [Link]

-

Labinsights. (2023). Bioactive Molecules for Scientific Use. Labinsights. Available at: [Link]

-

Wikipedia. (n.d.). Heck reaction. Wikipedia. Available at: [Link]

-

Jadhav, S. D., et al. (2024). Lewis acid-promoted intramolecular cyclization of ortho-prenylated chalcones: application to first total synthesis of (±) involucrasin C and its novel analogues. RSC Advances, 14(4), 2533-2545. Available at: [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]

-

Hocek, M., et al. (2000). The Suzuki-Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Collection of Czechoslovak Chemical Communications. Available at: [Link]

-

Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... SciSpace. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. . Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Iodine-Mediated Intramolecular Oxidative Cyclization of 2-(Styrylthio)anilines: Synthesis of 2-Substituted Benzothiazoles. . Available at: [Link]

-

Chemsrc. (n.d.). 2-Bromo-4-chloro-6-iodophenol. Chemsrc. Available at: [Link]

-

Rosales, A., et al. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Molecules, 28(7), 3098. Available at: [Link]

-

Koch, M. A., et al. (2005). Collection of Bioactive Reference Compounds for Focused Library Design. Chembiochem. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Heck reaction - Wikipedia [en.wikipedia.org]

- 8. Heck Reaction [organic-chemistry.org]

- 9. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A One-Pot Synthesis of Dibenzofurans from 6-Diazo-2-cyclohexenones [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. labinsights.nl [labinsights.nl]

An In-depth Technical Guide to the Differential Reactivity of the C-I versus C-Cl Bond in 2-Chloro-6-iodophenol

Abstract

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of halogenated organic compounds is paramount for the strategic design of synthetic pathways. This guide provides a comprehensive analysis of the differential reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in 2-chloro-6-iodophenol. By delving into fundamental principles, examining the influence of electronic and steric factors, and presenting field-proven experimental protocols, this document serves as a technical resource for achieving selective chemical transformations. We will explore the application of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, to exploit this reactivity difference, thereby enabling the site-selective functionalization of this versatile building block.

Foundational Principles: Unpacking the C-I vs. C-Cl Reactivity Dichotomy

The selective functionalization of dihalogenated aromatic compounds hinges on the inherent differences in the reactivity of carbon-halogen bonds. In the context of this compound, the C-I bond is significantly more reactive than the C-Cl bond in transition-metal-catalyzed cross-coupling reactions. This disparity is primarily governed by bond dissociation energies (BDE).

The C-I bond is considerably weaker than the C-Cl bond.[1][2][3] This lower BDE means that less energy is required to break the C-I bond, making it more susceptible to oxidative addition by a low-valent transition metal catalyst, such as palladium(0), which is often the rate-determining step in many cross-coupling catalytic cycles.[4]

| Bond | Bond Dissociation Energy (kJ/mol) |

| C-I (Aryl) | ~213 |

| C-Cl (Aryl) | ~327 |

| Note: Values are approximate and can vary slightly based on the specific molecular environment.[5] |

This fundamental difference in bond strength is the cornerstone of achieving selective reactivity. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > OTf > Br >> Cl.[6][7][8]

The Role of the Ortho-Hydroxyl and Chloro Substituents

The presence of substituents ortho to the halogen atoms in this compound introduces additional electronic and steric factors that modulate reactivity.

The Ortho-Hydroxyl Group: A Directing and Activating Partner

The phenolic hydroxyl group plays a crucial role in influencing the reactivity of the adjacent C-I bond. It can act as a directing group, potentially coordinating to the metal center and facilitating oxidative addition at the proximate C-I bond.[9][10][11] This interaction can pre-organize the substrate for the catalytic reaction, enhancing the rate and selectivity of the C-I bond activation. Furthermore, the electron-donating nature of the hydroxyl group can influence the electron density of the aromatic ring, though this effect is complex and can be counteracted by its ability to deprotonate under basic reaction conditions.

The Ortho-Chloro Group: Steric Hindrance and Electronic Effects

The chloro substituent at the ortho position relative to the iodine introduces steric hindrance.[12][13] This steric bulk can influence the approach of the bulky phosphine-ligated palladium catalyst, potentially affecting the rate of oxidative addition. However, in the case of the larger iodine atom, the longer C-I bond length may mitigate some of this steric clash compared to the more compact C-Cl bond. Electronically, the inductive electron-withdrawing effect of the chlorine atom can also play a role in the overall electronic nature of the aromatic ring.

Selective Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity of the C-I and C-Cl bonds can be effectively exploited to achieve selective functionalization of this compound. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose.

Caption: Selective functionalization at the C-I bond.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[8][14] By carefully selecting the reaction conditions, it is possible to selectively couple a boronic acid or ester at the C-I position of this compound while leaving the C-Cl bond intact.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Catalyst and Ligand Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium precursor like Pd(OAc)₂ and a phosphine ligand (e.g., SPhos, XPhos), under a positive pressure of the inert gas. The choice of ligand is critical and can significantly impact reaction efficiency and selectivity.[15][16]

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

-

Reaction Execution: Heat the reaction mixture to a temperature ranging from room temperature to 100 °C, with vigorous stirring. The optimal temperature will depend on the specific substrates and catalyst system.

-

Monitoring and Workup: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[17] Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired 2-chloro-6-arylphenol.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[4][6][7][18] The high reactivity of the C-I bond allows for the selective alkynylation of this compound.[4][6]

Caption: Workflow for selective Sonogashira coupling.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[16][19][20][21] This reaction allows for the selective amination at the C-I position of this compound. The choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high yields and selectivity.[16]

Experimental Protocol: Selective Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2 eq.), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 eq.), a palladium precursor (e.g., Pd₂(dba)₃), and a suitable phosphine ligand (e.g., XPhos, RuPhos).

-

Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or dioxane.

-

Reaction Execution: Heat the sealed reaction vessel to a temperature typically between 80 °C and 110 °C.

-

Monitoring and Workup: After the reaction is complete as determined by TLC or GC-MS, cool the mixture to room temperature. Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

-

Purification: The combined organic layers are washed, dried, and concentrated. The resulting crude product is then purified by flash column chromatography.

Self-Validating Systems: Ensuring Scientific Integrity

To ensure the trustworthiness of the experimental results, a self-validating system of controls and analytical verification is essential.

-

Control Reactions:

-

A reaction run without the palladium catalyst to confirm its necessity.

-

A reaction run without the ligand to assess its role in promoting the selective coupling.

-

A reaction with 2,6-dichlorophenol under the same conditions to confirm the inertness of the C-Cl bond.

-

-

Analytical Verification:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the product and verifying the regioselectivity of the reaction. The disappearance of the proton signal ortho to the iodine and the appearance of new signals corresponding to the coupled moiety provide clear evidence of successful and selective functionalization.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to monitor the progress of the reaction and to confirm the mass of the desired product. It can also help in identifying any side products, such as the product of double coupling or homocoupling.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used for quantitative analysis of the reaction mixture to determine the yield and purity of the product.

-

Conclusion and Future Outlook

The pronounced difference in the bond dissociation energies of the C-I and C-Cl bonds in this compound provides a robust handle for achieving selective chemical transformations. Through the judicious application of palladium-catalyzed cross-coupling reactions, researchers and drug development professionals can selectively functionalize the more labile C-I position, leaving the C-Cl bond available for subsequent manipulations or as a permanent feature of the target molecule. The insights and protocols presented in this guide offer a solid foundation for the strategic design of complex molecules, underscoring the power of fundamental chemical principles in advancing synthetic chemistry. Future research may focus on the development of even more selective and efficient catalyst systems, potentially operating under milder conditions, and expanding the scope of coupling partners for the late-stage functionalization of complex pharmaceutical intermediates.

References

- Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest.